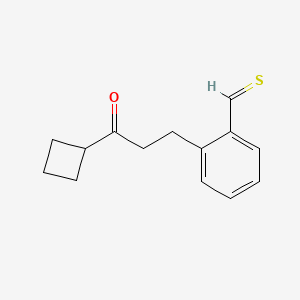
Cyclobutyl2-(2-thiomethylphenyl)ethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl2-(2-thiomethylphenyl)ethylketone is a chemical compound with the molecular formula C14H18OS. It is known for its unique structure, which includes a cyclobutyl ring and a thiomethylphenyl group. This compound is used in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl2-(2-thiomethylphenyl)ethylketone typically involves the reaction of cyclobutyl ketone with 2-(thiomethyl)phenyl ethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also involve rigorous purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl2-(2-thiomethylphenyl)ethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Cyclobutyl2-(2-thiomethylphenyl)ethylketone is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutyl2-(2-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl2-(2-methylphenyl)ethylketone
- Cyclobutyl2-(2-ethylphenyl)ethylketone
- Cyclobutyl2-(2-methoxyphenyl)ethylketone
Uniqueness
Cyclobutyl2-(2-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16OS |
|---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
2-(3-cyclobutyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(12-6-3-7-12)9-8-11-4-1-2-5-13(11)10-16/h1-2,4-5,10,12H,3,6-9H2 |
InChI Key |
GLKOPLVWPYNPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















